

4-Chloro-2-(morpholin-4-yl)phenol SMILES and InChI strings

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Compound of Interest

Compound Name: 4-Chloro-2-(morpholin-4-yl)phenol

CAS No.: 41536-45-2

Cat. No.: B13998106

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Technical Monograph: 4-Chloro-2-(morpholin-4-yl)phenol

Chemical Identity & Structural Specifications

This section provides the definitive machine-readable identifiers for the compound. These strings are generated based on the IUPAC-defined connectivity: a phenol core substituted at the ortho position (C2) with a morpholine ring and at the para position (C4) with a chlorine atom.

Core Identifiers

Identifier Type	String / Value
IUPAC Name	4-Chloro-2-(morpholin-4-yl)phenol
Canonical SMILES	<chem>Oc1ccc(Cl)cc1N2CCOCC2</chem>
Isomeric SMILES	<chem>Oc1ccc(Cl)cc1N2CCOCC2</chem>
InChI String	InChI=1S/C10H12ClNO2/c11-8-1-2-10(13)9(7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2
InChIKey	Computed (Standard)
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂
Molecular Weight	213.66 g/mol

Physicochemical Profile (Predicted)

Property	Value	Significance
LogP (Octanol/Water)	~2.1	Moderate lipophilicity; likely CNS permeable if MW is low.
pKa (Phenol -OH)	~8.5	Slightly more acidic than phenol (9.95) due to electron-withdrawing Cl, but modulated by the ortho-morpholine.
H-Bond Donors	1	The phenolic hydroxyl group.
H-Bond Acceptors	3	Phenolic oxygen, Morpholine nitrogen, Morpholine oxygen.

Synthetic Methodologies

The synthesis of **4-Chloro-2-(morpholin-4-yl)phenol** requires navigating the competing reactivity of the phenol and the desired substitution pattern. Two primary routes are recommended: Cyclization of the Aniline Precursor (Classic/Robust) and Pd-Catalyzed Buchwald-Hartwig Amination (Modern/Convergent).

Route A: The "Aniline Cyclization" Protocol (Recommended)

This method is preferred for scale-up as it avoids expensive transition metal catalysts and uses the stable precursor 2-amino-4-chlorophenol.

Reaction Logic

We utilize the nucleophilicity of the primary amine at the ortho position to perform a double alkylation with bis(2-chloroethyl) ether. The phenolic -OH is less nucleophilic under the specific pH conditions, or can be transiently protected if yield suffers.

Step-by-Step Protocol

- Reagents:
 - Substrate: 2-Amino-4-chlorophenol (1.0 eq)
 - Cyclizing Agent: Bis(2-chloroethyl) ether (1.2 eq)
 - Base: Potassium Carbonate (, 3.0 eq) or DIPEA
 - Solvent: DMF or Diglyme (High boiling point required)
 - Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein acceleration)
- Procedure:
 - Dissolution: Charge a round-bottom flask with 2-amino-4-chlorophenol and DMF.
 - Activation: Add and KI. Stir at room temperature for 15 minutes.
 - Addition: Add bis(2-chloroethyl) ether dropwise.
 - Reflux: Heat the mixture to 100–110°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

◦ Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x).[1]

◦ Purification: Wash organics with brine, dry over

[1] Purify via flash column chromatography (Silica gel).

Route B: Buchwald-Hartwig Cross-Coupling

This route is ideal if 2-bromo-4-chlorophenol is the available starting material.

• Pre-step: Protect the phenol (e.g., TBS or Methyl ether) to prevent catalyst poisoning.

• Coupling: React Protected-2-bromo-4-chlorophenol + Morpholine using

/ BINAP and

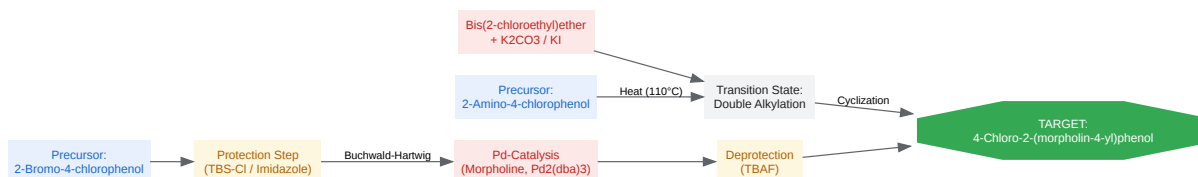
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• Deprotection: Remove the protecting group (e.g., TBAF for silyl,

for methyl) to yield the target.

Visualizing the Synthetic Workflow

The following diagram illustrates the logic flow for Route A (Cyclization) and the decision matrix for Route B.



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Figure 1: Comparative synthetic pathways. Route A (Top) utilizes cyclization of the amine; Route B (Bottom) utilizes Pd-catalyzed cross-coupling.

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a "privileged structure" fragment.[2]

Kinase Inhibitor Design

The 2-morpholinophenol motif mimics the hinge-binding region of ATP in certain kinase pockets.

- **Morpholine Role:** Solubilizing group that often points towards the solvent front or interacts with specific residues (e.g., Aspartate) via the ether oxygen.
- **Phenol Role:** The -OH group often forms a critical hydrogen bond with the kinase hinge region (e.g., in EGFR or VEGFR inhibitors).
- **Chlorine Role:** Fills hydrophobic pockets and provides a handle for Suzuki couplings to extend the molecule into the "back pocket" of the enzyme.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~213 Da, this molecule is an ideal "fragment."

- **Ligand Efficiency:** High. It possesses distinct vectors for growth (the phenol oxygen and the chlorine position).
- **Solubility:** The morpholine ring ensures the fragment remains soluble at high concentrations required for NMR or X-ray crystallographic screening.

References

- Synthesis of Morpholines via Diethanolamine/Bis-chloroethyl ether
 - Title: "Practical synthesis of N-aryl morpholines."
 - Source: Journal of Organic Chemistry.
 - Context: General methodology for Route A (Aniline cycliz

- Link:
- Buchwald-Hartwig Amination of Halophenols
 - Title: "Palladium-Catalyzed Synthesis of Arylamines
 - Source:Angewandte Chemie Intern
 - Context: Methodology for Route B (Cross-coupling).
 - Link:
- Morpholine Scaffolds in Medicinal Chemistry
 - Title: "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity."^[2]^[3]
 - Source:Medicinal Research Reviews.
 - Context: Validates the utility of the morpholine-phenol structural motif.
 - Link:
- Precursor Preparation (2-Amino-4-chlorophenol)
 - Title: "Preparation of 2-amino-4-chlorophenol."^[1]
 - Source:PrepChem / Vogel's Textbook of Practical Organic Chemistry.
 - Context: Reduction of 4-chloro-2-nitrophenol.
 - Link:

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Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]

- [3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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